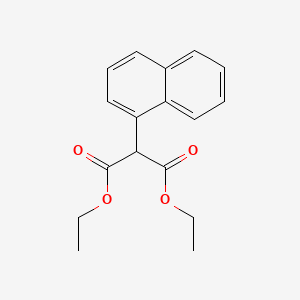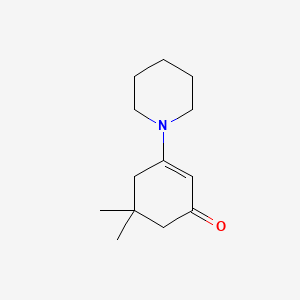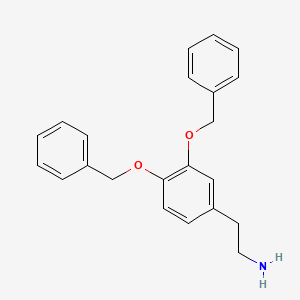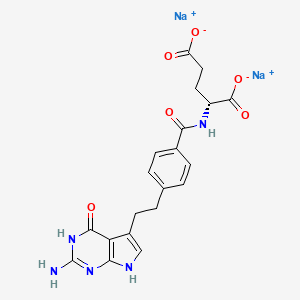
N-methylaniline 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylaniline 2,2,2-trifluoroacetate is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoroacetate group attached to an N-methylbenzenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylaniline 2,2,2-trifluoroacetate typically involves the reaction of N-methylbenzenamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{N-methylbenzenamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylaniline 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to N-methylbenzenamine.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
N-methylaniline 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-methylaniline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-methyl-: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
Trifluoroacetic acid: Contains the trifluoroacetate group but lacks the N-methylbenzenamine structure.
Uniqueness
N-methylaniline 2,2,2-trifluoroacetate is unique due to the presence of both the N-methylbenzenamine and trifluoroacetate groups
Propriétés
Formule moléculaire |
C9H10F3NO2 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
N-methylaniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7) |
Clé InChI |
TXXJGCVOHDSYBC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







acetate](/img/structure/B8813906.png)




![6-Fluorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B8813943.png)



